Central Antinociceptive Activity: 10a vs. 2-Morpholino Analog (10c) vs. Ketorolac in the Hot Plate Model
In the hot plate test assessing supraspinal antinociception, compound 10a produced a 37.05% increase in latent period at 25 mg/kg p.o., demonstrating modest central analgesic activity. By contrast, its direct structural analog 10c (2-morpholino substitution) exhibited a 110.6% increase, and the reference drug ketorolac produced a 100.25% increase [1]. This demonstrates that while 10a possesses central antinociceptive activity, it is pharmacologically distinct from 10c—10a's lower central potency may be advantageous in experimental paradigms where peripheral-dominated analgesia with reduced central side-effect liability is desired.
| Evidence Dimension | Central antinociceptive activity (hot plate latent period increase) |
|---|---|
| Target Compound Data | +37.05% (not statistically significant vs. control at P<0.05) |
| Comparator Or Baseline | 10c (2-morpholino analog): +110.6% (significant, P<0.05); Ketorolac: +100.25% (significant, P<0.05) |
| Quantified Difference | 10a is 73.55 percentage points lower than 10c and 63.2 percentage points lower than ketorolac on central antinociception |
| Conditions | Hot plate test, mice, oral dose 25 mg/kg, 60 min post-administration |
Why This Matters
10a's differentiated central vs. peripheral activity profile enables researchers to dissect mechanistic components of analgesia that are obscured by compounds with stronger central effects.
- [1] Demchenko A, Bobkova L, Yadlovskiy O, Buchtiarova T, Demchenko S. Synthesis and Biological Activity of New [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Sci Pharm. 2016;84(2):255-268. doi:10.3797/scipharm.1505-16 View Source
